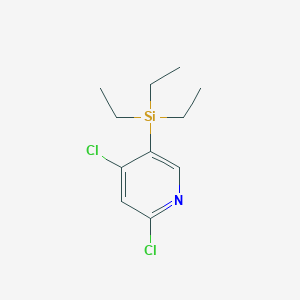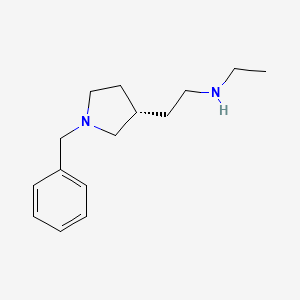![molecular formula C31H50 B13959179 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene CAS No. 55319-82-9](/img/structure/B13959179.png)
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene is a complex organic compound with the molecular formula C₃₁H₅₀. It is characterized by its intricate structure, which includes a decahydro-1-naphthyl group and an eicosahydrodibenzo[a,i]fluorene core. This compound is notable for its high molecular weight and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene typically involves multi-step organic reactions. The initial step often includes the hydrogenation of naphthalene to form decahydro-1-naphthyl. This intermediate is then subjected to a series of condensation reactions with dibenzo[a,i]fluorene derivatives under controlled conditions. The reaction conditions usually involve high temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and condensation processes. These processes are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons .
Scientific Research Applications
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Research into its biological activity and potential therapeutic applications is ongoing.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 13-[Decahydro-1-naphthalenyl]eicosahydro-1H-dibenzo[a,i]fluorene
- 13-[1’-Decahydronaphthyl]-perhydrodibenzo[a,i]fluorene
- 1H-Dibenzo[a,i]fluorene, 13-(decahydro-1-naphthalenyl)eicosahydro-
Uniqueness
13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene stands out due to its unique combination of structural elements, which confer distinct chemical and physical properties. Its high molecular weight and complex structure make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
55319-82-9 |
|---|---|
Molecular Formula |
C31H50 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
12-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)pentacyclo[11.8.0.02,11.05,10.014,19]henicosane |
InChI |
InChI=1S/C31H50/c1-4-12-23-20(8-1)11-7-15-26(23)31-29-24-13-5-2-9-21(24)16-18-27(29)28-19-17-22-10-3-6-14-25(22)30(28)31/h20-31H,1-19H2 |
InChI Key |
MMUTVQWRQXLZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2C3C4C5CCCCC5CCC4C6C3C7CCCCC7CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


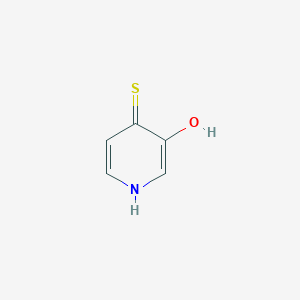

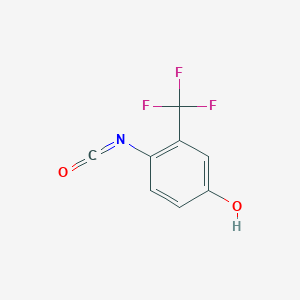
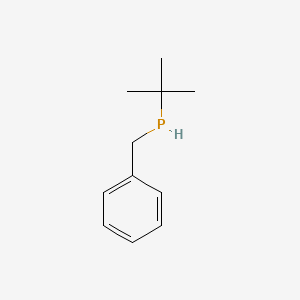
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
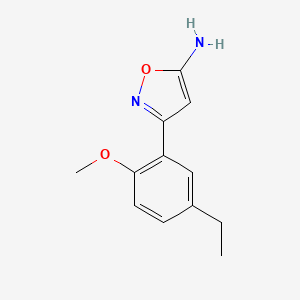
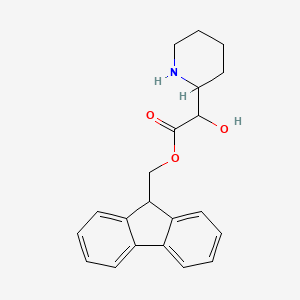
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
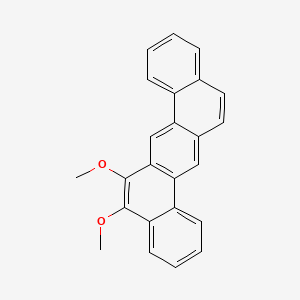
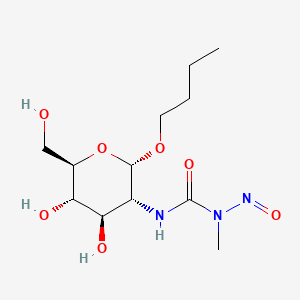
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
